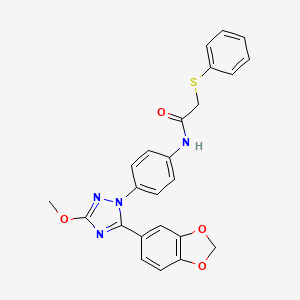
SecinH3
Descripción general
Descripción
Actúa como un antagonista selectivo contra la familia de factores de intercambio de nucleótidos de guanina pequeños (GEF) de la citohesina al unirse al dominio Sec7 . Este compuesto es notable por su capacidad para inhibir la señalización de insulina y se ha utilizado ampliamente en la investigación científica para estudiar varios procesos celulares .
Aplicaciones Científicas De Investigación
SecinH3 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como una herramienta para estudiar los mecanismos de los factores de intercambio de nucleótidos de guanina.
Biología: Se utiliza para investigar procesos celulares como la señalización de insulina y la adhesión celular.
Medicina: Se está explorando como un posible agente terapéutico para afecciones como la leucemia mieloide aguda y la lesión pulmonar inducida por sepsis.
Industria: Se utiliza en el desarrollo de nuevos medicamentos y estrategias terapéuticas .
Mecanismo De Acción
SecinH3 ejerce sus efectos inhibiendo la actividad de los factores de intercambio de nucleótidos de guanina pequeños de la familia de la citohesina. Se une al dominio Sec7 de estas proteínas, impidiendo el intercambio de difosfato de guanosina por trifosfato de guanosina en las proteínas del factor de ribosilación de ADP. Esta inhibición interrumpe las vías de señalización aguas abajo, incluidas las que participan en la señalización de insulina y la adhesión celular .
Análisis Bioquímico
Biochemical Properties
SecinH3 interacts with various enzymes and proteins, particularly those in the cytohesin family . It is a selective Sec7-GEF inhibitor, with IC50 values indicating its inhibitory effects on different cytohesins . These interactions play a crucial role in its function in biochemical reactions.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits insulin signaling via inhibition of insulin receptor substrate protein phosphorylation . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibitory action on Sec7-GEF, thereby affecting the activity of the cytohesin family of proteins . This can lead to changes in gene expression and enzyme activity, influencing cellular functions .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not fully detailed in the available literature, it is known that this compound can significantly inhibit cytohesins and then relieve lung injury induced by sepsis in rats .
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance vascular stability and significantly improve outcomes in models of inflammatory arthritis and acute inflammation . The specific dosage effects and any potential threshold or toxic effects at high doses are not fully detailed in the available literature.
Metabolic Pathways
This compound is involved in the metabolic pathways related to insulin signaling . It inhibits insulin signaling via inhibition of insulin receptor substrate protein phosphorylation . The specific enzymes or cofactors it interacts with within these pathways are not fully detailed in the available literature.
Transport and Distribution
The specific transport and distribution of this compound within cells and tissues are not fully detailed in the available literature. Given its role as a Sec7-GEF inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .
Subcellular Localization
The subcellular localization of this compound is not fully detailed in the available literature. Given its role in inhibiting insulin signaling, it is likely that it is localized to areas of the cell where this signaling pathway is active .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
SecinH3 se sintetiza mediante un proceso de múltiples pasos que implica la formación del anillo triazólico y la funcionalización posterior de los grupos fenilo y acetamida. Los pasos clave incluyen:
Formación del anillo triazólico: Esto implica la reacción de 1,3-benzodioxol con hidracina para formar el intermedio triazol.
Funcionalización del grupo fenilo: El intermedio triazol se hace reaccionar entonces con 4-bromoanilina para introducir el grupo fenilo.
Formación del grupo acetamida: El paso final implica la reacción del intermedio fenil-triazol con ácido feniltioacético para formar el grupo acetamida.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las consideraciones clave incluyen:
Temperatura y tiempo de reacción: Controlados para asegurar la conversión completa de los intermedios.
Métodos de purificación: Se utilizan técnicas como la recristalización y la cromatografía para lograr una alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
SecinH3 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: La reducción de this compound puede llevar a la formación de tioles.
Sustitución: Los grupos fenilo y acetamida pueden someterse a reacciones de sustitución con varios reactivos.
Reactivos y Condiciones Comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halogenos, agentes alquilantes.
Productos Principales
Productos de oxidación: Sulfoxidos, sulfonas.
Productos de reducción: Tioles.
Productos de sustitución: Derivados halogenados y alquilados.
Comparación Con Compuestos Similares
SecinH3 es único en su selectividad para la familia de factores de intercambio de nucleótidos de guanina pequeños de la citohesina. Compuestos similares incluyen:
Brefeldina A: Inhibe los factores de intercambio de nucleótidos de guanina grandes pero carece de selectividad para las citohesinas.
Agentes que interrumpen el Golgi: Afecta una gama más amplia de procesos celulares y carece de la especificidad de this compound
This compound destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa tanto en la investigación básica como aplicada .
Propiedades
IUPAC Name |
N-[4-[5-(1,3-benzodioxol-5-yl)-3-methoxy-1,2,4-triazol-1-yl]phenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-30-24-26-23(16-7-12-20-21(13-16)32-15-31-20)28(27-24)18-10-8-17(9-11-18)25-22(29)14-33-19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGYAMIHXLCFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359866 | |
| Record name | SecinH3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853625-60-2 | |
| Record name | SecinH3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


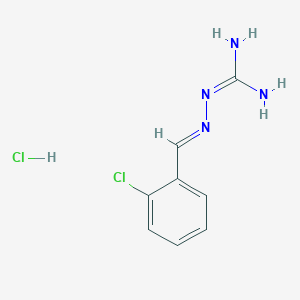
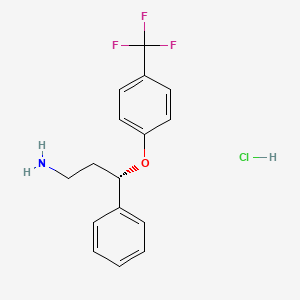
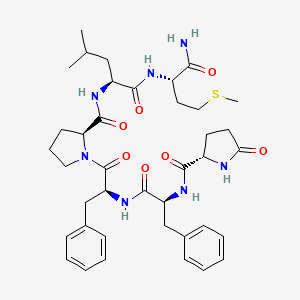
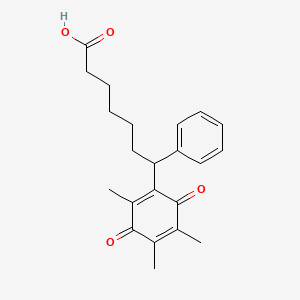
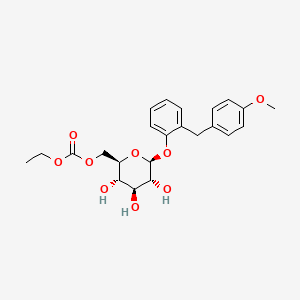

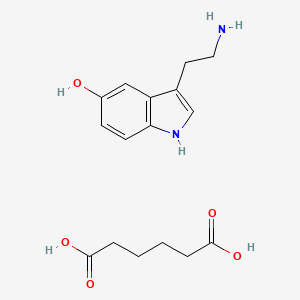
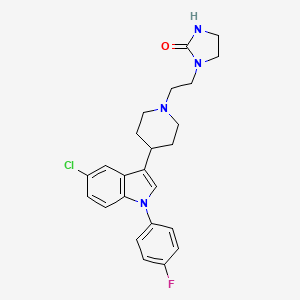
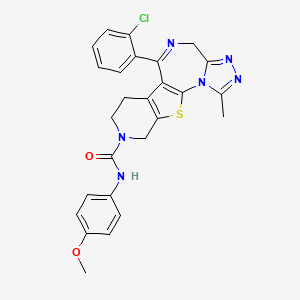

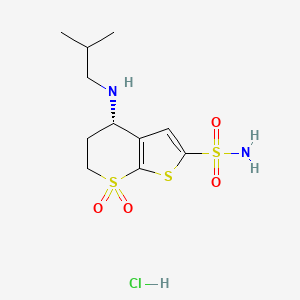
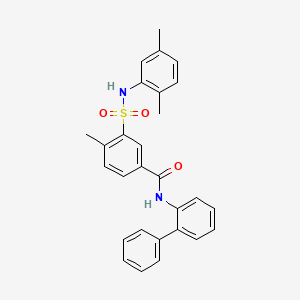
![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)

